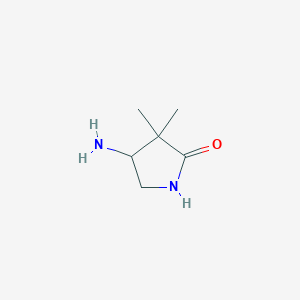

4-Amino-3,3-dimethylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

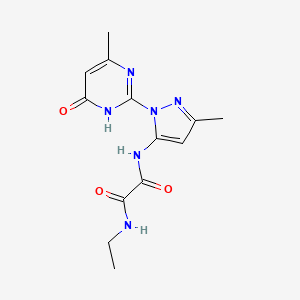

4-Amino-3,3-dimethylpyrrolidin-2-one is a chemical compound with the CAS Number: 1505180-72-2 . It has a molecular weight of 128.17 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3, (H,8,9) . This code provides a specific identifier for the molecular structure of the compound.It is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Aplicaciones Científicas De Investigación

Photophysical and DNA Binding Properties

Research has shown that derivatives of 4-Amino-3,3-dimethylpyrrolidin-2-one, such as cationic pyridinium-based 4-amino-1,8-naphthalimide derivatives, exhibit significant variations in photophysical properties based on solvent polarity and hydrogen-bonding ability. These derivatives have been utilized in studying DNA structure due to their enhanced fluorescence in the presence of adenine and guanine-rich sequences and their ability to bind to double-stranded DNA by intercalation, making them useful as spectroscopic probes (Banerjee et al., 2013).

Synthesis Methodologies

A novel approach to synthesizing a G-quadruplex binding ligand, which involves a dimethylamino functionalized 4'-aryl-2,6-bis(4-aminophenyl)pyridine, has been developed. This methodology overcomes kinetic and thermodynamic constraints, showcasing the application of this compound derivatives in facilitating the synthesis of complex molecules potentially relevant for cancer treatment (Smith et al., 2009).

Molecular Structure and Interactions

Research into the conformational preferences of beta- and gamma-aminated proline analogues, including derivatives of this compound, has revealed insights into how amino group incorporation affects intrinsic conformational properties of proline, influencing backbone and pseudorotational preferences. These studies are crucial for understanding peptide structure and function (Flores-Ortega et al., 2008).

Chemical Stability and Fluorescence

An unnatural amino acid based on 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) has been developed for studying protein-protein interactions. This chromophore demonstrates "switch-like" emission properties sensitive to local solvent environments, offering a powerful tool for dynamic studies of protein interactions (Loving & Imperiali, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-3,3-dimethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMORDSHKGMDJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CNC1=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B2694376.png)

![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)

![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)

![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)